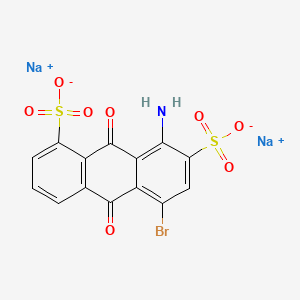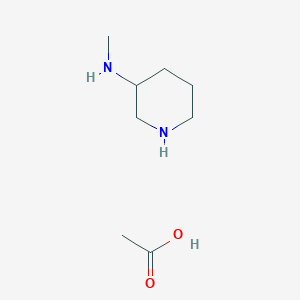
N-Methylpiperidin-3-amineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylpiperidin-3-amineacetate is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Derivatives of piperidine are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpiperidin-3-amineacetate can be achieved through several methods. One common approach involves the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . Another method includes the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine . This method is advantageous due to its high enantiopurity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using palladium and rhodium catalysts . These methods are designed to be cost-effective and scalable, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylpiperidin-3-amineacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions often employ hydrogenation techniques using palladium or rhodium catalysts.
Substitution: Substitution reactions can occur with electrophiles, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) complexes are commonly used for oxidation reactions.
Reducing Agents: Palladium and rhodium catalysts are frequently employed in hydrogenation reactions.
Electrophiles: Various electrophiles can be used in substitution reactions to introduce different functional groups.
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
Wissenschaftliche Forschungsanwendungen
N-Methylpiperidin-3-amineacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methylpiperidin-3-amineacetate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to act on various biological targets, including enzymes and receptors . The exact mechanism may vary depending on the specific application and the structure of the derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
3-Aminopiperidine: A derivative of piperidine with an amino group at the third position.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness
N-Methylpiperidin-3-amineacetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its high enantiopurity and efficiency in synthesis make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H18N2O2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
acetic acid;N-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2.C2H4O2/c1-7-6-3-2-4-8-5-6;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
RWSQNKGBXQDFBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CNC1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




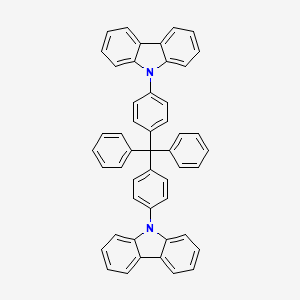
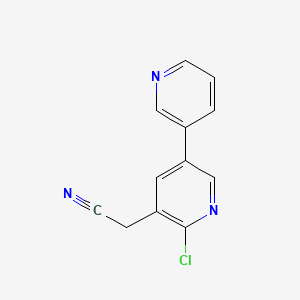
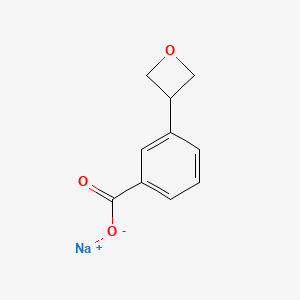
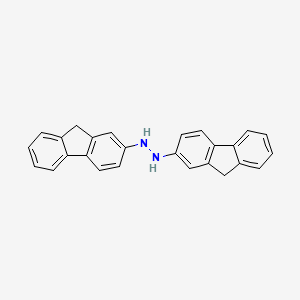
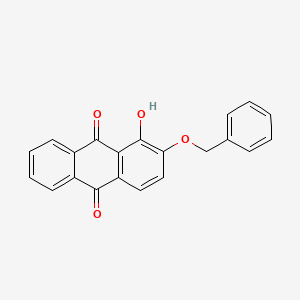
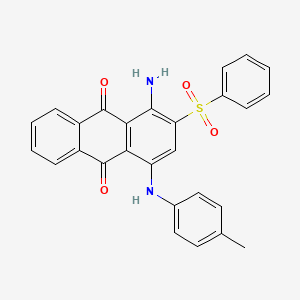
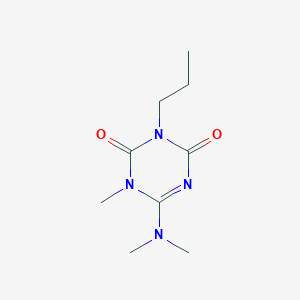
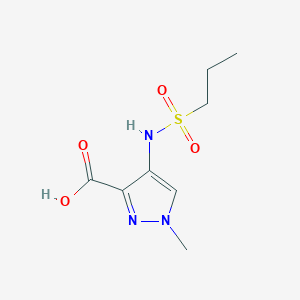
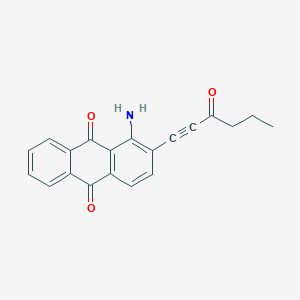
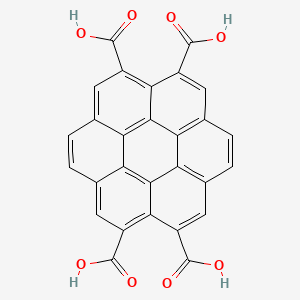
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
